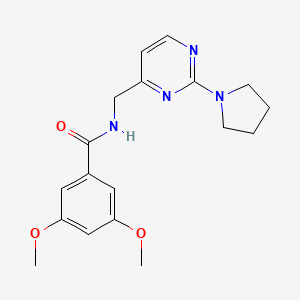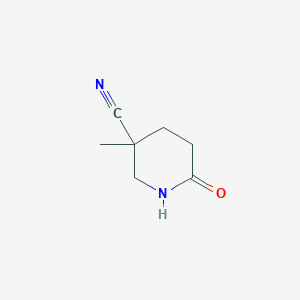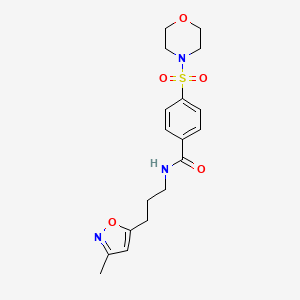![molecular formula C14H9Cl2N7 B2738033 3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile CAS No. 1164552-63-9](/img/structure/B2738033.png)
3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned contains several interesting functional groups. It has a 2,4-dichlorophenyl group, which is a type of halogenated aromatic group. It also contains two 1,2,4-triazole rings, which are a type of heterocyclic aromatic ring containing two nitrogen atoms . Finally, it has an acrylonitrile group, which is a type of unsaturated nitrile .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the acrylonitrile group. The electron-withdrawing nature of the dichlorophenyl and acrylonitrile groups could potentially have interesting effects on the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dichlorophenyl and acrylonitrile groups could potentially make the compound relatively polar . The aromatic rings could contribute to its stability and potentially also its solubility in various solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has explored the synthesis of related acrylonitriles and their reactions to form compounds with potential applications in various fields, including materials science and organic synthesis. For example, the reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol has been shown to lead to derivatives that can undergo further transformations, potentially useful for introducing various biophoric sites into molecules (Shablykin et al., 2010).
Photophysical Properties and Applications
- Investigations into the photophysical properties of acrylonitrile derivatives have been conducted to assess their potential in optoelectronic devices and as corrosion inhibitors. For instance, novel photo-cross-linkable polymers based on acrylonitrile derivatives have been evaluated for their inhibitory action in corrosion protection, showcasing their efficiency and potential application in protecting metal surfaces (Baskar et al., 2014).
Anticancer and Antibacterial Activities
- Some acrylonitrile derivatives have been synthesized and tested for their in vitro cytotoxic potency against various cancer cell lines, indicating potential applications in cancer therapy. Structure-activity relationships have highlighted the flexibility of substituents at certain positions, influencing the compounds' potency against cancer cells. For example, certain derivatives have shown significant cytotoxic activities, suggesting their potential as novel anticancer agents (Sa̧czewski et al., 2004).
Corrosion Inhibition
- Acrylonitrile derivatives have also been explored as corrosion inhibitors for metals in acidic environments. Their efficiency, characterized by electrochemical methods and adsorption isotherms, suggests their application in extending the lifespan of metal components in corrosive conditions (Baskar et al., 2014).
Organic Solar Cells
- The use of acrylonitrile derivatives as electron acceptors in bulk heterojunction organic solar cells has been studied, with a focus on their optical, electronic properties, and photovoltaic performance. This research indicates their potential role in improving the efficiency and performance of organic solar cells (Kazici et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N7/c15-11-2-1-9(12(16)4-11)3-10(5-17)14-20-13(21-22-14)6-23-8-18-7-19-23/h1-4,7-8H,6H2,(H,20,21,22)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQUWCDWHPQMHZ-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C2=NNC(=N2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C(\C#N)/C2=NNC(=N2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide](/img/structure/B2737950.png)
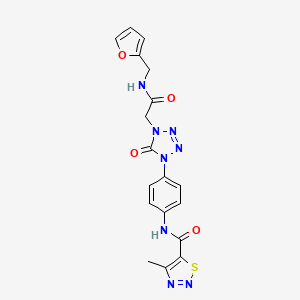
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2737954.png)
amino}acetamide](/img/structure/B2737956.png)
![1'-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2737957.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2737958.png)
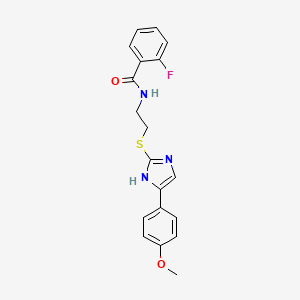
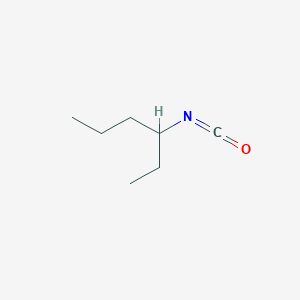
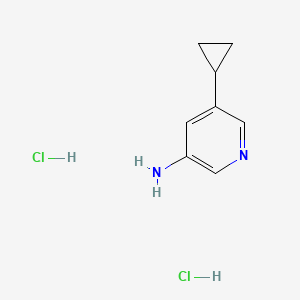
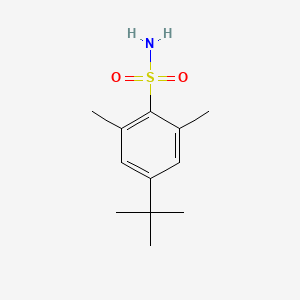
![dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2737967.png)
